Cas no 63467-09-4 (2-[(2-cyanoethyl)[4-[[6-(methylsulphonyl)benzothiazol-2-yl]azo]phenyl]amino]ethyl acetate)

2-[(2-cyanoethyl)[4-[[6-(methylsulphonyl)benzothiazol-2-yl]azo]phenyl]amino]ethyl acetate structure
63467-09-4 structure
Product name:2-[(2-cyanoethyl)[4-[[6-(methylsulphonyl)benzothiazol-2-yl]azo]phenyl]amino]ethyl acetate
CAS No:63467-09-4
MF:C21H21N5O4S2
MW:471.55254
CID:960285
PubChem ID:113250

2-[(2-cyanoethyl)[4-[[6-(methylsulphonyl)benzothiazol-2-yl]azo]phenyl]amino]ethyl acetate Chemical and Physical Properties

Names and Identifiers

    • 2-[(2-cyanoethyl)[4-[[6-(methylsulphonyl)benzothiazol-2-yl]azo]phenyl]amino]ethyl acetate
    • 2-[N-(2-cyanoethyl)-4-[(6-methylsulfonyl-1,3-benzothiazol-2-yl)diazenyl]anilino]ethyl acetate
    • 2-((2-Cyanoethyl)(4-((6-(methylsulphonyl)benzothiazol-2-yl)azo)phenyl)amino)ethyl acetate
    • 2-[(2-cyanoethyl)(4-{(E)-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]diazenyl}phenyl)amino]ethyl acetate
    • Propanenitrile, 3-((2-(acetyloxy)ethyl)(4-((6-(methylsulfonyl)-2-benzothiazolyl)azo)phenyl)amino)-
    • Propanenitrile, 3-((2-(acetyloxy)ethyl)(4-(2-(6-(methylsulfonyl)-2-benzothiazolyl)diazenyl)phenyl)amino)-
    • DB-313221
    • NS00035464
    • 63467-09-4
    • Propanenitrile, 3-[[2-(acetyloxy)ethyl][4-[2-[6-(methylsulfonyl)-2-benzothiazolyl]diazenyl]phenyl]amino]-
    • Propanenitrile, 3-[[2-(acetyloxy)ethyl][4-[[6-(methylsulfonyl)-2-benzothiazolyl]azo]phenyl]amino]-
    • QFMUFGXGLWRZKO-UHFFFAOYSA-N
    • 3-[[2-(Acetyloxy)ethyl][4-[2-[6-(methylsulfonyl)-2-benzothiazolyl]diazenyl]phenyl]amino]propanenitrile
    • 56LX4EPT4X
    • EINECS 264-222-1
    • 2-[(2-Cyanoethyl)[4-[[6-(methylsulphonyl)benzothiazol-2-yl ]azo]phenyl ]amino]ethyl acetate
    • DTXSID2069868
    • Propionitrile, 3-[N-(2-hydroxyethyl)-p-[[6-(methylsulfonyl)-2-benzothiazolyl]azo]anilino]-, acetate
    • Inchi: InChI=1S/C21H21N5O4S2/c1-15(27)30-13-12-26(11-3-10-22)17-6-4-16(5-7-17)24-25-21-23-19-9-8-18(32(2,28)29)14-20(19)31-21/h4-9,14H,3,11-13H2,1-2H3
    • InChI Key: QFMUFGXGLWRZKO-UHFFFAOYSA-N
    • SMILES: CC(=O)OCCN(CCC#N)C1=CC=C(C=C1)N=NC2=NC3=C(S2)C=C(C=C3)S(=O)(=O)C

Computed Properties

  • Exact Mass: 471.10373
  • Monoisotopic Mass: 471.10349652g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 10
  • Heavy Atom Count: 32
  • Rotatable Bond Count: 10
  • Complexity: 814
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.4
  • Topological Polar Surface Area: 162Ų

Experimental Properties

  • PSA: 125.08

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